2-bromo-5-methoxy-N-(3-methyl-1-(1H-1,2,3-triazol-1-yl)butan-2-yl)benzamide
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Overview
Description
2-bromo-5-methoxy-N-(3-methyl-1-(1H-1,2,3-triazol-1-yl)butan-2-yl)benzamide is a synthetic organic compound that features a benzamide core substituted with bromine, methoxy, and a triazole-containing side chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-bromo-5-methoxy-N-(3-methyl-1-(1H-1,2,3-triazol-1-yl)butan-2-yl)benzamide typically involves multiple steps:
Bromination: The starting material, 5-methoxybenzamide, undergoes bromination using bromine (Br2) in the presence of a suitable solvent such as acetic acid.
Formation of Triazole Side Chain: The triazole side chain is introduced through a click reaction between an alkyne and an azide. This step often employs copper(I) catalysts to facilitate the cycloaddition.
Amidation: The final step involves the coupling of the brominated benzamide with the triazole-containing side chain under amidation conditions, typically using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might involve continuous flow reactors for the bromination and click reaction steps, ensuring consistent and scalable production.
Chemical Reactions Analysis
Types of Reactions
2-bromo-5-methoxy-N-(3-methyl-1-(1H-1,2,3-triazol-1-yl)butan-2-yl)benzamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The methoxy group can be oxidized to a carbonyl group, and the triazole ring can participate in redox reactions.
Coupling Reactions: The compound can engage in coupling reactions to form larger, more complex molecules.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products
Substitution: Products with various nucleophiles replacing the bromine atom.
Oxidation: Products with carbonyl functionalities.
Reduction: Reduced forms of the triazole ring or methoxy group.
Scientific Research Applications
2-bromo-5-methoxy-N-(3-methyl-1-(1H-1,2,3-triazol-1-yl)butan-2-yl)benzamide has several applications in scientific research:
Medicinal Chemistry: Potential use as a pharmacophore in drug design due to its triazole moiety, which is known for its bioactivity.
Materials Science: Utilized in the synthesis of advanced materials with specific electronic or optical properties.
Biological Studies: Employed in the study of enzyme inhibition and receptor binding due to its structural complexity.
Mechanism of Action
The mechanism of action of 2-bromo-5-methoxy-N-(3-methyl-1-(1H-1,2,3-triazol-1-yl)butan-2-yl)benzamide involves its interaction with molecular targets such as enzymes or receptors. The triazole ring can form hydrogen bonds and π-π interactions, facilitating binding to active sites. The bromine atom may also participate in halogen bonding, enhancing the compound’s affinity for its targets.
Comparison with Similar Compounds
Similar Compounds
- 2-bromo-4-methoxy-N-(3-methyl-1-(1H-1,2,3-triazol-1-yl)butan-2-yl)benzamide
- 2-chloro-5-methoxy-N-(3-methyl-1-(1H-1,2,3-triazol-1-yl)butan-2-yl)benzamide
Uniqueness
2-bromo-5-methoxy-N-(3-methyl-1-(1H-1,2,3-triazol-1-yl)butan-2-yl)benzamide is unique due to the specific positioning of the bromine and methoxy groups, which can significantly influence its chemical reactivity and biological activity compared to its analogs.
Properties
IUPAC Name |
2-bromo-5-methoxy-N-[3-methyl-1-(triazol-1-yl)butan-2-yl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19BrN4O2/c1-10(2)14(9-20-7-6-17-19-20)18-15(21)12-8-11(22-3)4-5-13(12)16/h4-8,10,14H,9H2,1-3H3,(H,18,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DPWJVGWLWJDFHE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(CN1C=CN=N1)NC(=O)C2=C(C=CC(=C2)OC)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19BrN4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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